6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine
Description
6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine is a triazine derivative characterized by a chloromethyl group at the 6-position and an o-tolyl substituent on the N2-amino group. Its molecular formula is C₁₂H₁₂ClN₅, with a molecular weight of 249.70 g/mol . Triazine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-7-4-2-3-5-8(7)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKNUJFKXDHIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine typically involves the reaction of 6-chloromethyl-[1,3,5]triazine-2,4-diamine with o-toluidine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity . The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triazine ring can lead to the formation of partially or fully reduced triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . In biological systems, it may also interact with DNA or RNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Triazine Derivatives
Physicochemical Properties
- Solubility and Stability: Simazine’s low molecular weight and ethyl groups confer moderate water solubility (3.5 mg/L at 20°C), critical for herbicidal activity . In contrast, the o-tolyl group in the target compound increases hydrophobicity, likely reducing aqueous solubility but improving membrane permeability in biological systems. 6-Morpholino-N,N′-diphenyl-triazine-2,4-diamine (Table 1) incorporates a morpholino ring, enhancing solubility in polar aprotic solvents like DMF .
Crystallographic Behavior :
- 6-Chloro-N,N-di-p-tolyl-triazine-2,4-diamine forms stable dimethylformamide (DMF) solvates with defined hydrogen-bonding networks, as revealed by single-crystal X-ray diffraction . Such data are absent for the target compound, though its o-tolyl group may induce steric hindrance, affecting crystal packing.
Biological Activity
6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine is a synthetic compound with the molecular formula C11H12ClN5 and a molecular weight of 249.7 g/mol. It is categorized as a triazine derivative and has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and receptors, making it a candidate for further investigation in drug development. The compound's chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of diverse derivatives with enhanced biological properties.
Antimicrobial Properties
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. For example, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.
Anticancer Potential
Several studies have explored the anticancer potential of triazine derivatives. The presence of the o-tolyl group in this compound may enhance its cytotoxicity against cancer cells by promoting apoptosis or inhibiting cell proliferation pathways. For instance, compounds similar to this triazine have shown efficacy against leukemia cell lines and solid tumors in vitro.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in MDPI highlighted that triazine derivatives exhibited antimicrobial properties against various pathogens. The incorporation of different substituents influenced their efficacy .
- Cytotoxicity Assessment : In vitro assays have been conducted to evaluate the cytotoxic effects of related triazines on cancer cell lines. Results indicated that modifications at the N-positions could significantly enhance anticancer activity .
- Enzyme Inhibition : Research has demonstrated that triazine derivatives can act as enzyme inhibitors, particularly in metabolic pathways relevant to cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Chloromethyl-N-phenyl-[1,3,5]triazine-2,4-diamine | Structure | Moderate anticancer activity |
| 6-Chloromethyl-N-methyl-[1,3,5]triazine-2,4-diamine | Structure | Lower antimicrobial activity |
| 6-Chloromethyl-N-ethyl-[1,3,5]triazine-2,4-diamine | Structure | Enhanced enzyme inhibition |
Uniqueness of this compound
The unique presence of the o-tolyl group contributes distinct steric and electronic properties compared to other triazines. This modification may enhance binding affinity to biological targets and improve selectivity.
Q & A
Q. What molecular mechanisms drive resistance to triazine-based therapeutics?
- Resistance Pathways : Overexpression of ABC transporters (e.g., P-glycoprotein) effluxes the compound. Combat using inhibitors like verapamil or CRISPR knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
